molecular formula C17H27NO5 B12748590 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester CAS No. 75476-98-1

2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester

Cat. No.: B12748590
CAS No.: 75476-98-1
M. Wt: 325.4 g/mol
InChI Key: PYWYRUGHEMNKNW-VAWYXSNFSA-N
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Description

2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester is a complex organic compound with a unique structure that combines elements of butenedioic acid and an amide linkage with an undecenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester typically involves the esterification of 2-butenedioic acid with an amine derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor. The use of high-pressure and temperature conditions can enhance the reaction rate and yield. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
  • Succinic acid
  • Fumaric acid
  • Maleic acid

Uniqueness

This compound is unique due to its specific ester and amide linkages combined with an undecenyl chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

75476-98-1

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

(E)-4-oxo-4-[2-(undec-10-enoylamino)ethoxy]but-2-enoic acid

InChI

InChI=1S/C17H27NO5/c1-2-3-4-5-6-7-8-9-10-15(19)18-13-14-23-17(22)12-11-16(20)21/h2,11-12H,1,3-10,13-14H2,(H,18,19)(H,20,21)/b12-11+

InChI Key

PYWYRUGHEMNKNW-VAWYXSNFSA-N

Isomeric SMILES

C=CCCCCCCCCC(=O)NCCOC(=O)/C=C/C(=O)O

Canonical SMILES

C=CCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O

Origin of Product

United States

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